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Compound of Interest

Compound Name: 4-Thiazol-2-yl-benzaldehyde

Cat. No.: B171965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 4-Thiazol-2-yl-benzaldehyde. The information presented herein is

essential for the verification of the synthesis and for the quality control of this compound in

research and development settings. This document includes tabulated summaries of its

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, detailed experimental protocols for obtaining these spectra, and a workflow diagram for

the spectroscopic analysis of the synthesized compound.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 4-Thiazol-2-yl-
benzaldehyde. This data is compiled from spectral databases and analysis of structurally

similar compounds.

Table 1: ¹H NMR Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.05 Singlet 1H Aldehyde (-CHO)

~8.10 Doublet 2H
Aromatic (ortho to -

CHO)

~7.95 Doublet 2H
Aromatic (ortho to

thiazole)

~7.90 Doublet 1H Thiazole C4-H

~7.50 Doublet 1H Thiazole C5-H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm Assignment

~192.0 Aldehyde Carbonyl (C=O)

~168.0 Thiazole C2

~144.0 Thiazole C4

~138.0 Aromatic C (ipso to thiazole)

~136.0 Aromatic C (ipso to -CHO)

~130.0 Aromatic CH (ortho to -CHO)

~127.0 Aromatic CH (ortho to thiazole)

~122.0 Thiazole C5

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 3: Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2850, ~2750 Medium
Aldehyde C-H Stretch (Fermi

doublet)

~1705 Strong Aldehyde C=O Stretch

~1600, ~1580 Strong Aromatic C=C Stretch

~1520 Medium Thiazole Ring Stretch

~1200 Strong C-N Stretch

~830 Strong
para-Substituted Benzene C-H

Bend

Table 4: Mass Spectrometry (MS) Data

m/z Adduct Source

189.02 [M]⁺ Predicted[1]

190.03 [M+H]⁺ Predicted[1]

212.01 [M+Na]⁺ Predicted[1]

M = Molecular Ion (C₁₀H₇NOS)

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of 4-Thiazol-2-yl-
benzaldehyde (approximately 10-20 mg) is prepared in a deuterated solvent such as

chloroform-d (CDCl₃, ~0.7 mL). The sample is then transferred to a 5 mm NMR tube. ¹H and

¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature.
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The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared

(FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small

amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to

ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with an

electrospray ionization (ESI) source. A dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) is infused into the ESI source. The mass spectrum is recorded in

positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized compound like 4-Thiazol-2-yl-benzaldehyde.
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-Thiazol-2-yl-
benzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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